
Dalfopristin
Vue d'ensemble
Description
Le dalfopristin est un antibiotique streptograminique semi-synthétique dérivé de la pristinamycine IIA. Il est généralement utilisé en association avec la quinupristine sous le nom commercial de Synercid. Cette combinaison est particulièrement efficace contre les bactéries à Gram positif, y compris les souches multirésistantes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le dalfopristin est synthétisé à partir de la pristinamycine IIA par une addition de type Michael stéréosélective du 2-diéthylaminoéthanethiol sur la double liaison conjuguée du cycle dehydroproline. La méthode initiale impliquait l'utilisation de périodate de sodium associé au dioxyde de ruthénium pour oxyder le dérivé soufré en sulfone. Un rendement amélioré est obtenu en utilisant du peroxyde d'hydrogène avec du tungstate de sodium dans un milieu biphasique .
Méthodes de Production Industrielle : Pour la production à grande échelle, la partie this compound de la quinupristine/dalfopristin est obtenue par purification par cocristallisation à partir de solutions d'acétone. Cette méthode garantit la production d'un composé structurellement plus hydrophobe qui contient un groupe facilement ionisable disponible pour la formation de sel .
Analyse Des Réactions Chimiques
Metabolism and Transformation
Dalfopristin undergoes metabolic transformations primarily through non-enzymatic reactions, leading to the formation of active metabolites. The main metabolic pathway involves hydrolysis, resulting in one non-conjugated metabolite. This process is significant as it does not rely on cytochrome P450 or glutathione-transferase enzyme activities, differentiating it from many other pharmaceuticals that depend on these pathways for metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied, revealing its rapid absorption and elimination profile:
-
Elimination Half-life : Approximately 0.70 hours.
-
Volume of Distribution : Estimated at 0.24 L/kg.
-
Clearance : The clearance rate is similar to that of its partner drug, quinupristin, at about 0.72 L/h/kg.
-
Protein Binding : this compound exhibits moderate protein binding compared to quinupristin .
Interaction with Other Compounds
This compound has been shown to interact with various drugs, notably inhibiting the cytochrome P450 3A4 enzyme, which can lead to significant drug-drug interactions. This inhibition can affect the metabolism of other medications processed through this pathway, potentially increasing their plasma concentrations and risk of side effects .
Antimicrobial Activity
Research indicates that this compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the early phase of protein synthesis. This mechanism is complemented by quinupristin, which inhibits the late phase .
Efficacy Against Bacterial Strains
Studies have demonstrated the efficacy of this compound against various clinical isolates of Gram-positive bacteria. The Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values provide insight into its potency:
Isolate | Q-D MBC (μg/ml) | Quinupristin MIC (μg/ml) | Post-Antibiotic Effect (h) |
---|---|---|---|
580 | 0.25 | 8 | 3.0 ± 0.3 |
589 | 0.5 | 64 | 3.5 ± 0.3 |
684 | 2 | 64 | 2.2 ± 0.5 |
691 | 4 | 128 | 1.0 ± 0.4 |
582 | 8 | 128 | 0.8 ± 0.1 |
... | ... | ... | ... |
This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the clinical relevance of this compound in treating resistant infections .
Applications De Recherche Scientifique
Antimicrobial Activity
Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:
- Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .
- Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .
- Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .
Clinical Efficacy and Safety
Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:
Treatment of Complicated Skin and Skin Structure Infections
In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:
- Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .
- Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .
Treatment of Vancomycin-Resistant Enterococcus Infections
A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:
- Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .
- Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .
Case Study: Treatment of Severe Bacteremia
In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:
- Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.
- Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .
Case Study: Multidrug-Resistant Infections
Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:
- Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.
- Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .
Summary Table of Applications
Application Area | Key Findings |
---|---|
Antimicrobial Activity | Effective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens |
Complicated Skin Infections | Comparable clinical success rates with standard treatments; lower bacteriological eradication |
Vancomycin-Resistant Enterococcus | Overall success rate around 65.8%; higher adverse events compared to other treatments |
Severe Bacteremia | Achieved clinical success in over 70% of cases; viable option for critically ill patients |
Mécanisme D'action
Dalfopristin exerts its effects by inhibiting the early phase of protein synthesis in the bacterial ribosome. It binds to the 23S portion of the 50S ribosomal subunit, causing a conformational change that enhances the binding of quinupristin. This combined action creates a stable drug-ribosome complex, preventing peptide-chain formation and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Quinupristin: Often used in combination with dalfopristin, it inhibits the late phase of protein synthesis.
Pristinamycin: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .
Propriétés
Numéro CAS |
112362-50-2 |
---|---|
Formule moléculaire |
C34H50N4O9S |
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |
Clé InChI |
SUYRLXYYZQTJHF-KDGYIZLOSA-N |
SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
SMILES isomérique |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
SMILES canonique |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Apparence |
Solid powder |
Color/Form |
Slightly yellow to yellow powder White solid |
melting_point |
approximately 150 °C |
Key on ui other cas no. |
112362-50-2 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
7.16e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |
Pression de vapeur |
8.83X10-29 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.